molecular formula C20H21N3O2S B2854739 N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide CAS No. 305373-02-8

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2854739
CAS No.: 305373-02-8
M. Wt: 367.47
InChI Key: MMRMMXVTDBOYTG-UHFFFAOYSA-N
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Description

“N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide” is a chemical compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular structure of “this compound” involves a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 587.1±56.0 °C and a density of 1.321±0.06 g/cm3 .

Future Directions

The future directions for “N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various therapeutic areas. As piperidine derivatives are being utilized in different therapeutic applications , “this compound” could also be explored for its potential uses in these areas.

Biochemical Analysis

Biochemical Properties

N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide plays a significant role in biochemical reactions. It acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . The compound interacts with the active sites of DHFR, leading to inhibition of the enzyme .

Cellular Effects

The effects of this compound on cells are profound. It exhibits cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The compound influences cell function by causing cell cycle arrest in the G1 phase .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of DHFR, inhibiting the enzyme and leading to disruption of nucleotide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of nucleotide synthesis, where it interacts with the enzyme DHFR . The compound’s inhibitory effect on DHFR could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-26(25,19-8-4-6-16-7-5-13-21-20(16)19)22-17-9-11-18(12-10-17)23-14-2-1-3-15-23/h4-13,22H,1-3,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMMXVTDBOYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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